Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate
Brand Name: Vulcanchem
CAS No.: 75722-29-1
VCID: VC19340322
InChI: InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2
SMILES:
Molecular Formula: C23H18N2Na2O12S3
Molecular Weight: 656.6 g/mol

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate

CAS No.: 75722-29-1

Cat. No.: VC19340322

Molecular Formula: C23H18N2Na2O12S3

Molecular Weight: 656.6 g/mol

* For research use only. Not for human or veterinary use.

Disodium 1-amino-9,10-dihydro-4-((4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate - 75722-29-1

Specification

CAS No. 75722-29-1
Molecular Formula C23H18N2Na2O12S3
Molecular Weight 656.6 g/mol
IUPAC Name disodium;1-amino-4-[4-methoxy-3-(2-sulfonatooxyethylsulfonyl)anilino]-9,10-dioxoanthracene-2-sulfonate
Standard InChI InChI=1S/C23H20N2O12S3.2Na/c1-36-16-7-6-12(10-17(16)38(28,29)9-8-37-40(33,34)35)25-15-11-18(39(30,31)32)21(24)20-19(15)22(26)13-4-2-3-5-14(13)23(20)27;;/h2-7,10-11,25H,8-9,24H2,1H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2
Standard InChI Key WMBYWSRNLRAHJO-UHFFFAOYSA-L
Canonical SMILES COC1=C(C=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])S(=O)(=O)CCOS(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Structural Features

The compound’s core structure derives from anthraquinone, a bicyclic aromatic system with two ketone groups at positions 9 and 10. Substituents include a 4-methoxy-3-((2-(sulphonatooxy)ethyl)sulphonyl)phenylamino group at position 4 and a sulphonate group at position 2, both contributing to its water solubility. The sodium counterions stabilize the sulphonate groups, enabling dissolution in aqueous media—a critical feature for dyeing applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H18N2Na2O12S3\text{C}_{23}\text{H}_{18}\text{N}_{2}\text{Na}_{2}\text{O}_{12}\text{S}_{3}
Molecular Weight (g/mol)656.6
SolubilityHigh in water, moderate in polar solvents
StabilityStable under alkaline conditions

Solubility and Stability

The sulphonate and sulphonyl groups impart high hydrophilicity, making the compound suitable for aqueous dye baths . Stability studies indicate optimal performance in alkaline environments (pH 10–12), where sodium carbonate acts as a fixing agent during cotton dyeing . Degradation occurs under strongly acidic conditions, limiting its use in non-alkaline processes.

Synthesis and Manufacturing

Synthetic Pathways

Applications in Textile Dyeing

Dyeing Mechanisms

As a reactive dye, the compound forms covalent bonds with cellulose fibers in cotton. The sulphonate groups ensure solubility, while the anthraquinone core provides chromophoric intensity . During the dip–pad–steam process, sodium carbonate (12 g/L) facilitates nucleophilic substitution between the dye’s sulphonyl groups and hydroxyl groups on cotton .

Table 2: Optimal Dyeing Parameters for Cotton

ParameterOptimal ValueFixation RateSource
Dye Concentration25 g/L93.4%
Sodium Carbonate12 g/L-
Steaming Time30 minutes-
Wash FastnessGrade 4–5-
Light FastnessGrade 4–5-

Performance Metrics

Fixation rates reach 93.4% under optimal conditions, outperforming many azo-based dyes . Fastness properties—critical for commercial viability—include wash fastness (Grade 4), rub fastness (Grade 4), and light fastness (Grade 4–5) . Colorimetric analysis reveals consistent hue angles (hh^*) and saturation (CC^*), ensuring batch-to-batch uniformity .

Emerging Applications in Materials Science

Nanotechnology

The compound’s planar anthraquinone structure enables π-π stacking with carbon nanotubes, suggesting utility in conductive nanocomposites. Preliminary studies propose its use as a dispersant for graphene oxide, though stability in non-aqueous systems remains unverified.

Research Findings and Industrial Relevance

Dyeing Efficiency in Industrial Contexts

Comparative studies with traditional azo dyes demonstrate superior color strength (K/SK/S values) and reduced effluent toxicity . The compound’s high solubility minimizes dye aggregation, enhancing penetration into cotton fibers .

Environmental and Economic Considerations

Despite higher synthesis costs, the dye’s fixation efficiency reduces wastewater contamination, aligning with sustainable textile practices . Lifecycle assessments are needed to quantify its environmental footprint relative to disperse dyes.

Future Directions and Challenges

Expanding Dyeing Applications

Research should explore compatibility with synthetic fibers (e.g., polyester) using dispersion techniques. Modifying the sulphonate-to-anthraquinone ratio could adjust hydrophilicity for diverse substrates.

Nanomedicine and Drug Delivery

Functionalizing nanoparticles with this dye could enable photothermal therapy or targeted drug delivery. Stability in physiological conditions and biocompatibility require rigorous testing.

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